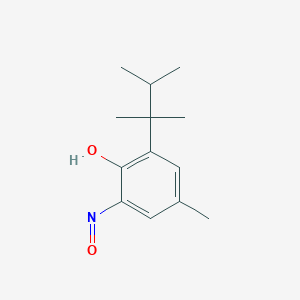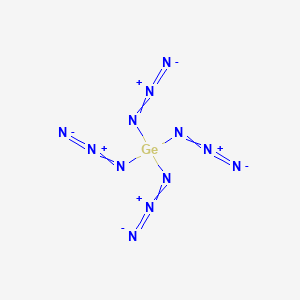
Tetraazidogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraazidogermane is a chemical compound with the molecular formula Ge(N₃)₄. It is known for its high energy content and potential applications in various fields, including materials science and explosives. The compound consists of a germanium atom bonded to four azide groups, making it a highly reactive and energetic molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraazidogermane can be synthesized through the reaction of germanium tetrachloride with sodium azide. The reaction typically occurs in an organic solvent such as tetrahydrofuran or diethyl ether. The general reaction is as follows:
GeCl4+4NaN3→Ge(N3)4+4NaCl
The reaction is carried out under an inert atmosphere to prevent the decomposition of the azide groups. The product is then purified through recrystallization or sublimation.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The handling of azides requires careful control to prevent accidental detonation, and specialized equipment is necessary to ensure safe production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraazidogermane undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to produce germanium and nitrogen gas.
Photolysis: Exposure to ultraviolet light can cause the compound to decompose, releasing nitrogen gas.
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of azide groups with other functional groups.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures in an inert atmosphere.
Photolysis: Conducted using ultraviolet light sources.
Substitution Reactions: Involves nucleophiles such as amines or phosphines under controlled conditions.
Major Products Formed:
Thermal Decomposition: Germanium and nitrogen gas.
Photolysis: Germanium and nitrogen gas.
Substitution Reactions: Germanium compounds with substituted functional groups.
Applications De Recherche Scientifique
Tetraazidogermane has several applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of germanium-containing materials with unique properties.
Explosives: Due to its high energy content, this compound is studied for potential use in explosive formulations.
Chemistry: Employed in the study of azide chemistry and the development of new synthetic methodologies.
Nanotechnology: Investigated for its potential in the fabrication of germanium-based nanomaterials.
Mécanisme D'action
The mechanism of action of tetraazidogermane primarily involves the release of nitrogen gas upon decomposition. The azide groups in the compound are highly energetic and can undergo rapid decomposition, leading to the formation of germanium and nitrogen gas. This decomposition process is exothermic and can be triggered by heat, light, or chemical reactions.
Comparaison Avec Des Composés Similaires
Tetraazidosilane (Si(N₃)₄): Similar to tetraazidogermane but with silicon instead of germanium.
Tetraazidostannane (Sn(N₃)₄): Contains tin instead of germanium.
Tetraazidolead (Pb(N₃)₄): Contains lead instead of germanium.
Uniqueness of this compound: this compound is unique due to its germanium core, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom’s electronic configuration and bonding characteristics influence the compound’s reactivity and stability, making it a valuable compound for specific applications in materials science and explosives research.
Propriétés
Numéro CAS |
57980-16-2 |
|---|---|
Formule moléculaire |
GeN12 |
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
tetraazidogermane |
InChI |
InChI=1S/GeN12/c2-10-6-1(7-11-3,8-12-4)9-13-5 |
Clé InChI |
YBYAYCCHMCBTTM-UHFFFAOYSA-N |
SMILES canonique |
[N-]=[N+]=N[Ge](N=[N+]=[N-])(N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
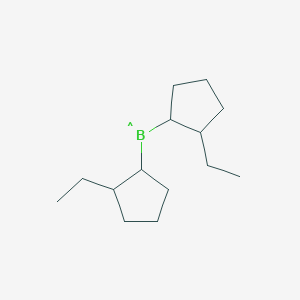
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)

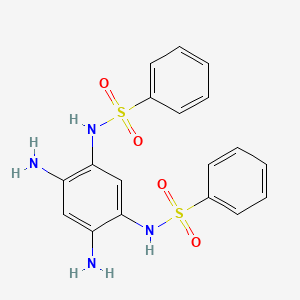

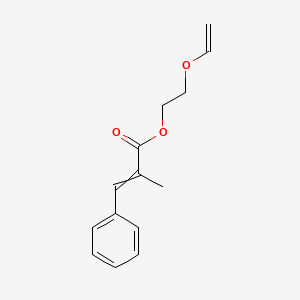

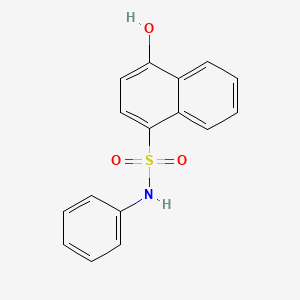
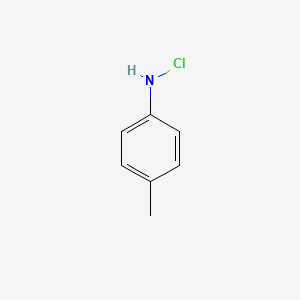
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
